molecular formula C9H11NO2 B7942978 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No.: B7942978
M. Wt: 165.19 g/mol
InChI Key: AYCVTOYVIYOIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a bicyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to a benzene ring. The core structure comprises an oxygen atom and a nitrogen atom within the oxazepine moiety, making it a versatile scaffold in medicinal chemistry. Its derivatives are synthesized via methods such as Ugi-azide condensation, cyclization of chloroacetamides, and reactions with thiocarbonyl agents like P$2$S$5$ . These compounds are investigated for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be achieved through several methods. One efficient approach involves the reaction of 2-aminobenzyl alcohol with phosgene or its derivatives under controlled conditions. Another method includes the cyclization of N-(2-hydroxybenzyl)aniline derivatives using suitable dehydrating agents . Industrial production methods often employ solvent-controlled divergent synthesis, where the choice of solvent can significantly influence the yield and selectivity of the desired product .

Chemical Reactions Analysis

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted oxazepinones and their derivatives .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the efficacy of derivatives of 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one in cancer therapy, particularly as selective inhibitors of specific kinases involved in tumor progression.

  • TNIK Inhibition : A study identified a series of derivatives as selective TNIK (TRAF2 and NCK interacting kinase) inhibitors. Among these derivatives, compound 21k demonstrated an impressive IC50 value of 0.026 ± 0.008 μM against TNIK, indicating strong inhibitory activity. It effectively suppressed colorectal cancer (CRC) cell proliferation and migration in vitro and showed significant antitumor activity in xenograft models .
CompoundTargetIC50 (μM)Activity
21kTNIK0.026 ± 0.008Anti-CRC

Induction of Differentiation in Acute Myeloid Leukemia (AML)

Another promising application is in the differentiation of AML cells. A phenotypic screening approach led to the identification of compounds that induce differentiation in AML cell lines by upregulating myeloid markers like CD11b.

  • Efficacy in AML : One identified compound from this screening showed the ability to decrease cell proliferation and induce morphological changes consistent with differentiation across multiple AML cell lines .
CompoundCell LineEffect
OXS003976HL-60Induces differentiation
OXS003976THP-1Reduces viability

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound derivatives.

  • Optimization Studies : SAR studies have revealed that specific substitutions at certain positions enhance potency and selectivity against targets like TNIK and WDR5 (a protein involved in gene regulation). For instance, modifications to the core structure have led to significant improvements in binding affinity and cellular activity .

In Vivo Studies

In vivo experiments using xenograft models have demonstrated the potential of these compounds to inhibit tumor growth effectively:

  • Xenograft Model Findings : Compound 21k was tested in HCT116 xenograft mice models where it exhibited considerable antitumor efficacy alongside favorable pharmacokinetic properties .

Pharmacokinetic Profiles

Pharmacokinetic assessments are vital for understanding how these compounds behave within biological systems:

  • Assessment Results : Compounds showed moderate clearance rates and acceptable plasma protein binding ratios, indicating their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound also interacts with various signaling pathways, modulating cellular responses and influencing biological processes .

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and biological aspects of 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one derivatives with related heterocyclic compounds.

Structural Variations and Physicochemical Properties

Compound Class Core Structure Modifications Key Substituents Physical State Notable Data
This compound derivatives Oxazepine ring fused to benzene Tetrazolyl, aryl, alkyl, halogenated groups Viscous liquid/White solid [M+H]+ = 398.2–444.1; HRMS confirmed ; MP: 121–123°C (fluorinated derivatives)
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones Oxygen replaced by sulfur (thione) Substituted phenyl groups Solid Enhanced antimicrobial activity (MIC: 4–16 µg/mL vs. S. aureus)
6,7-Dihydrobenzoimidazo-oxazepines Imidazo ring fused to oxazepine Halogens, trifluoromethyl groups Solid IC$_{50}$ = 0.016 µM (PI3Kα inhibition) ; X-ray crystallography
3,4-Dihydro-2H-1,5,2-dithiazepin-3-ones Oxazepine replaced by dithiazepine Sulfone/sulfoxide groups Crystalline solid Potential anticancer activity (no specific data provided)

Key Observations :

  • Substituent Effects : Halogenation (e.g., fluoro, chloro) improves thermal stability, as seen in derivatives with MPs up to 123°C . Tetrazolyl groups enhance molecular weight and polarity, reflected in HRMS data .
  • Heteroatom Exchange : Thione derivatives exhibit stronger antimicrobial activity than oxo analogs, likely due to increased lipophilicity .
  • Ring Fusion : Benzoimidazo-oxazepines show superior PI3Kα inhibition (IC$_{50}$ = 0.016 µM) compared to simpler oxazepines, attributed to planar imidazo rings enhancing target binding .

Activity Trends :

  • Thione derivatives outperform oxo analogs in antimicrobial assays, suggesting sulfur’s role in membrane penetration .
  • Benzoimidazo-oxazepines demonstrate nanomolar potency against PI3Kα, a key target in oncology .

Biological Activity

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its role as an inhibitor of various kinases and its potential therapeutic applications in conditions such as cancer and glaucoma.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound derivatives have revealed insights into their biological efficacy. The modifications on the oxazepin core significantly influence their potency against specific targets.

Key Findings:

  • ROCK Inhibition: A series of derivatives were identified as potent Rho-associated protein kinase (ROCK) inhibitors, crucial for managing intraocular pressure (IOP) in glaucoma. For instance, compound 12b exhibited IC50 values of 93 nM and 3 nM for ROCK I and II, respectively, with an IOP-lowering effect of 34.3% in normotensive models .
  • TNIK Inhibition: Another derivative, compound 21k, demonstrated remarkable selectivity as a Traf2- and Nck-interacting protein kinase (TNIK) inhibitor with an IC50 of 0.026 μM. This compound effectively suppressed colorectal cancer cell proliferation and migration in vitro and showed antitumor activity in xenograft mouse models .

1. ROCK Inhibitors

The efficacy of this compound derivatives as ROCK inhibitors was assessed through various biological assays:

  • In Vitro Assays: The compounds were evaluated for their ability to inhibit ROCK activity using cellular assays that measure phosphorylation levels of specific substrates.
  • In Vivo Models: The ocular normotensive model demonstrated significant IOP reduction without causing hyperemia, indicating a favorable safety profile for potential glaucoma treatments .

2. Anticancer Activity

The anticancer potential of these compounds was explored through:

  • Cell Proliferation Assays: Compounds were tested against various cancer cell lines including HCT116 for colorectal cancer. Compound 21k showed significant inhibition of cell growth and migration .
  • Xenograft Studies: In vivo studies using HCT116 xenograft models confirmed the antitumor efficacy of compound 21k, supporting its candidacy for further development in cancer therapies .

Pharmacokinetic Properties

Pharmacokinetic studies have indicated that certain derivatives possess favorable properties:

  • Absorption and Distribution: Compounds demonstrated adequate bioavailability with low clearance rates.
  • Metabolic Stability: Some derivatives exhibited improved metabolic stability compared to their parent compounds, suggesting a reduced likelihood of rapid degradation in biological systems .

Summary Table of Key Compounds

CompoundTargetIC50 (μM)ActivityComments
12bROCK I & II0.093 / 0.003IOP-loweringEffective in ocular models
21kTNIK0.026AntitumorSelective against multiple kinases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like 2-aminophenols and carbonyl-containing intermediates. For example, coupling reactions with tetrazole or pyrazole derivatives under basic conditions have been employed to form the oxazepine core . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and confirms ring saturation, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight . X-ray crystallography provides definitive structural elucidation, particularly for resolving stereochemistry in dihydro derivatives . Compare experimental spectra with NIST reference data to validate purity .

Q. How does the reactivity of the oxazepine ring influence derivatization strategies?

  • Methodological Answer : The lactam moiety undergoes nucleophilic substitution at the carbonyl group, enabling functionalization (e.g., acylation or alkylation). The oxygen and nitrogen atoms in the oxazepine ring participate in hydrogen bonding, affecting solubility and reactivity. Reductive amination or oxidation of the dihydro moiety can modulate electronic properties for downstream applications .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., GABAₐ or serotonin receptors) due to structural similarity to benzodiazepines . For anticancer studies, use cell viability assays (MTT/WST-1) on cancer lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with analogs. In vivo models (e.g., xenograft mice) require pharmacokinetic profiling to assess bioavailability and metabolism .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer : Introduce substituents at positions 2, 5, or 7 of the benzo ring to alter steric and electronic effects. For instance, electron-withdrawing groups (e.g., -Cl, -F) enhance receptor affinity, while bulky groups at position 5 reduce off-target interactions . Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. How should researchers resolve contradictions in spectral or biological data across studies?

  • Methodological Answer : Cross-validate NMR and XRD data with PubChem or NIST entries to rule out impurities . For conflicting bioactivity results, replicate assays under standardized conditions (e.g., ATP levels in viability assays) and control for cell line heterogeneity. Meta-analyses of published IC₅₀ values can identify outliers .

Q. What computational methods are effective for predicting the physicochemical properties of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. Tools like SwissADME estimate logP, solubility, and bioavailability, while molecular dynamics simulations model membrane permeability .

Q. What strategies improve yield and scalability in multi-step syntheses?

  • Methodological Answer : Employ flow chemistry for exothermic steps (e.g., cyclization) to enhance control and scalability. Use green solvents (e.g., ethanol/water mixtures) and catalytic systems (e.g., recyclable Pd nanoparticles) to reduce waste. Process analytical technology (PAT) monitors intermediate purity in real time .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4,9-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCVTOYVIYOIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 2
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 3
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 4
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 5
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 6
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.